2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine
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Overview
Description
2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a hydroxy group at the 2-position and a 4-[4-(piperidin-1-ylsulfonyl)phenyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the 4-[4-(piperidin-1-ylsulfonyl)phenyl] group: This step involves sulfonylation reactions where the piperidine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonyl group may yield a sulfide.
Scientific Research Applications
2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-[4-(morpholin-1-ylsulfonyl)phenyl]pyridine: Similar structure but with a morpholine ring instead of a piperidine ring.
2-Hydroxy-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyridine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. This structural feature may enhance its ability to interact with certain molecular targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
IUPAC Name |
4-(4-piperidin-1-ylsulfonylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-16-12-14(8-9-17-16)13-4-6-15(7-5-13)22(20,21)18-10-2-1-3-11-18/h4-9,12H,1-3,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXDJOQWLFAFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=O)NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683259 |
Source
|
Record name | 4-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-18-2 |
Source
|
Record name | 4-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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